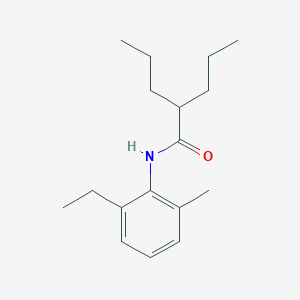
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide, also known as TAK-715, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound is a member of the isoxazole family and inhibits the activity of mitogen-activated protein kinase (MAPK) enzymes.
Wirkmechanismus
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide inhibits the activity of MAPK enzymes by binding to the ATP-binding site of the enzymes. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that depend on MAPK activity. 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to inhibit the activity of various MAPK enzymes, including p38 and JNK.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of immune cells, such as macrophages and T cells. 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has shown promising results in various disease models. However, 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide also has some limitations. It has been shown to have off-target effects, and its specificity for MAPK enzymes needs to be further investigated. Its pharmacokinetic properties also need to be optimized for clinical use.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide. Further studies are needed to optimize its pharmacokinetic properties for clinical use. Its specificity for MAPK enzymes needs to be further investigated to minimize off-target effects. 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide can also be used in combination with other drugs to enhance its therapeutic effects. Its potential in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders, needs to be further explored. Finally, the development of 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide analogs with improved properties can lead to the discovery of more effective drugs.
Synthesemethoden
The synthesis of 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base. The resulting intermediate is then treated with benzylamine to form 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide. This method has been optimized to yield 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of MAPK enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have potential in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
Molekularformel |
C18H13ClN2O3 |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-10-16(21-24-11)20-18(23)15-5-3-2-4-14(15)17(22)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,20,21,23) |
InChI-Schlüssel |
ZTYQRHUYFYBERA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



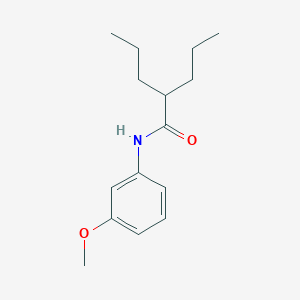
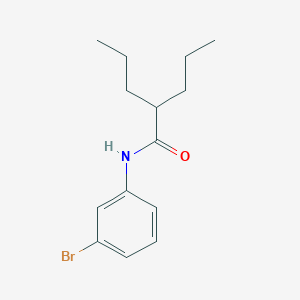
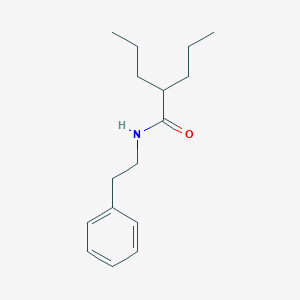

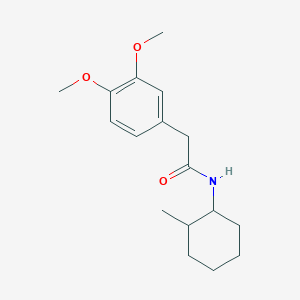
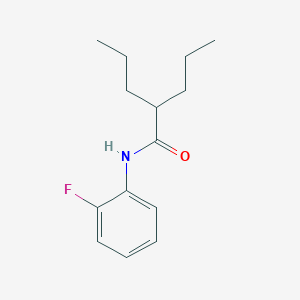
![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)
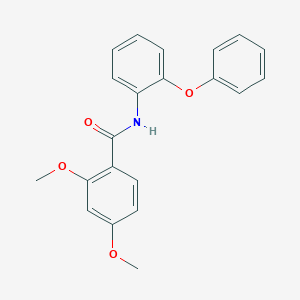

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
